2-[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid
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Overview
Description
5-Carboxyl-2’-deoxycytidine: is a modified nucleoside derived from 2’-deoxycytidine. It is one of the oxidation products of 5-methyl-2’-deoxycytidine, which is an epigenetic marker involved in the regulation of gene expression. The compound is formed through the action of ten-eleven translocation (TET) enzymes, which oxidize 5-methyl-2’-deoxycytidine to 5-hydroxymethyl-2’-deoxycytidine, then to 5-formyl-2’-deoxycytidine, and finally to 5-carboxyl-2’-deoxycytidine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-carboxyl-2’-deoxycytidine can be achieved through a P(V)-N activation strategy. This method involves the preparation of high-quality 5-hydroxymethyl-, 5-formyl-, and 5-carboxyl-2’-deoxycytidine triphosphates. The process starts from 2’-deoxythymidine and involves several steps, including protection, oxidation, and deprotection reactions .
Industrial Production Methods: This involves the use of commercially available reagents and standard organic synthesis techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Carboxyl-2’-deoxycytidine undergoes several types of reactions, including:
Oxidation: It is formed through the oxidation of 5-methyl-2’-deoxycytidine by TET enzymes.
Decarboxylation: It can undergo intragenomic decarboxylation to revert to 2’-deoxycytidine.
Common Reagents and Conditions:
Oxidation: TET enzymes and molecular oxygen are involved in the oxidation process.
Decarboxylation: This reaction can occur in the presence of cellular enzymes and metabolic conditions.
Major Products:
Scientific Research Applications
Chemistry: 5-Carboxyl-2’-deoxycytidine is used as a model compound to study DNA methylation and demethylation processes. It helps in understanding the chemical pathways involved in epigenetic modifications .
Biology: In biological research, it is used to investigate the role of TET enzymes in gene regulation and the impact of DNA modifications on cellular functions .
Medicine: The compound is studied for its potential role in cancer therapy, as alterations in DNA methylation patterns are associated with various cancers .
Industry: While its direct industrial applications are limited, the compound’s role in epigenetic research can lead to the development of new diagnostic and therapeutic tools .
Mechanism of Action
5-Carboxyl-2’-deoxycytidine exerts its effects through its involvement in the DNA demethylation pathway. The TET enzymes oxidize 5-methyl-2’-deoxycytidine to 5-carboxyl-2’-deoxycytidine, which can then be decarboxylated to 2’-deoxycytidine. This process is crucial for the regulation of gene expression and the maintenance of genomic stability .
Comparison with Similar Compounds
5-Methyl-2’-deoxycytidine: The parent compound involved in DNA methylation.
5-Hydroxymethyl-2’-deoxycytidine: An intermediate in the oxidation pathway.
5-Formyl-2’-deoxycytidine: Another intermediate in the oxidation pathway.
Uniqueness: 5-Carboxyl-2’-deoxycytidine is unique due to its role in the final step of the TET-mediated oxidation pathway. Its ability to undergo decarboxylation to revert to 2’-deoxycytidine highlights its importance in the dynamic regulation of DNA methylation and demethylation .
Properties
IUPAC Name |
2-[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O6/c11-5-1-2-13(10(18)12-5)6-3-4(14)8(19-6)7(15)9(16)17/h1-2,4,6-8,14-15H,3H2,(H,16,17)(H2,11,12,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARPDVDUSAVJDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)C(C(=O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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